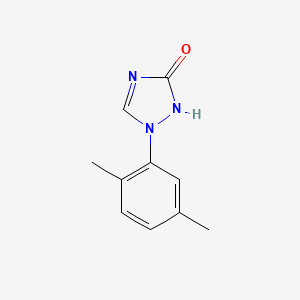

![molecular formula C7H4BrClN2 B1441982 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-75-8](/img/structure/B1441982.png)

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Descripción general

Descripción

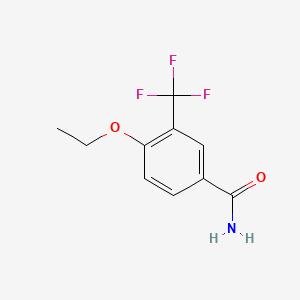

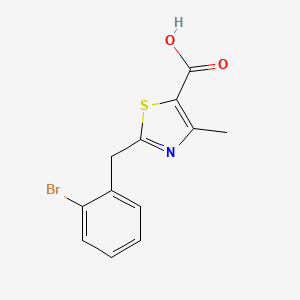

“3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound .

Synthesis Analysis

The synthesis of substituted pyridines, such as “3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine”, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” consists of a pyridine ring fused with a pyrrole ring, forming an essentially planar aza-indole skeleton .

Aplicaciones Científicas De Investigación

Synthesis of Insecticide Intermediates

One significant application of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives is in the synthesis of insecticide intermediates. For instance, Niu Wen-bo (2011) outlined the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlorantraniliprole, a new insecticide. This research demonstrates the compound's utility in generating products with agricultural relevance, highlighting a method that emphasizes improved yield and purity through the strategic use of bromination agents and extraction processes to minimize impurities (Niu Wen-bo, 2011).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives serve as key intermediates for the synthesis of complex molecules with potential biological activity. For example, A. Baeza et al. (2010) utilized a derivative in the synthesis of variolin B and deoxyvariolin B, natural alkaloids known for their anticancer properties. This work illustrates the compound's role in enabling the construction of complex natural products through selective and sequential palladium-mediated functionalization (A. Baeza et al., 2010).

Material Science and Luminescence

Further, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine and its derivatives find applications in material science, particularly in the development of luminescent materials. Kai A. I. Zhang and B. Tieke (2008) reported on the synthesis of highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, derived from similar halogenated pyrrolopyridine structures. These polymers exhibit strong fluorescence and are soluble in common organic solvents, showcasing the compound's utility in creating materials with potential optoelectronic applications (Kai A. I. Zhang & B. Tieke, 2008).

Safety And Hazards

The safety information for “3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOICHORMLBIXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696595 | |

| Record name | 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1190310-75-8 | |

| Record name | 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

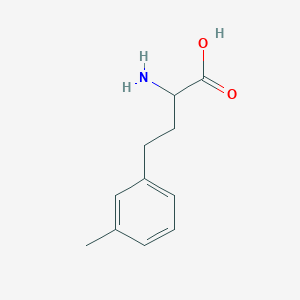

![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

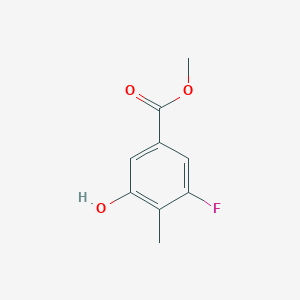

![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)

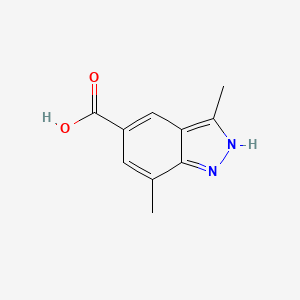

![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)